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(S)-(-)-2-Amino-3-methyl-1,1-

diphenyl-1-butanol

Cat. No.: B152846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the

enantioselective reduction of prochiral ketones to their corresponding chiral secondary

alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral

amino alcohol, to direct the stereochemical outcome of the reduction with high predictability

and enantioselectivity.[4] The resulting chiral alcohols are invaluable building blocks in the

synthesis of pharmaceuticals, natural products, and other complex organic molecules.[4]

These application notes provide a comprehensive overview of the CBS reduction, including

detailed experimental protocols, extensive data on substrate scope, and visualizations of the

reaction mechanism and experimental workflow to aid researchers in the successful application

of this important transformation.

Data Presentation
The enantioselective reduction of a wide range of prochiral ketones has been successfully

achieved using the CBS catalyst. The following tables summarize the performance of the (S)-2-
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Methyl-CBS-oxazaborolidine catalyst in the reduction of various classes of ketones,

highlighting the typical reaction conditions, yields, and enantiomeric excesses (ee) obtained.

Table 1: Enantioselective Reduction of Aryl-Alkyl Ketones

Ketone
Substrate

Reducing
Agent

Solvent Temp. (°C) Yield (%)
ee (%)
(Configurati
on)

Acetophenon

e
BH₃·THF THF 25 98 97 (R)

Propiopheno

ne
BH₃·THF THF 25 92 92 (R)

Butyropheno

ne
BH₃·THF THF 25 87 87 (R)

Isobutyrophe

none
BH₃·THF THF 25 87 87 (R)

2-

Acetylnaphth

alene

BH₃·THF THF 25 95 98 (R)

3-

Acetylpyridin

e

BH₃·THF THF 20 92 95 (R)

2-Thienyl

methyl

ketone

BH₃·THF THF 20 90 96 (R)

Table 2: Enantioselective Reduction of Dialkyl Ketones
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Ketone
Substrate

Reducing
Agent

Solvent Temp. (°C) Yield (%)
ee (%)
(Configurati
on)

2-Butanone BH₃·THF THF 25 - 73 (R)

3-Methyl-2-

butanone
BH₃·THF THF 25 - 89 (R)

Cyclohexyl

methyl

ketone

BH₃·THF THF 25 - 89 (R)

2-Octanone BH₃·THF THF 25 90 85 (R)

Table 3: Enantioselective Reduction of α,β-Unsaturated Ketones

Ketone
Substrate

Reducing
Agent

Solvent Temp. (°C) Yield (%)
ee (%)
(Configurati
on)

Benzalaceton

e

Catecholbora

ne
Toluene -78 95 92 (R)

(E)-4-

Phenylbut-3-

en-2-one

BH₃·THF THF 0 91 94 (R)

2-

Cyclohexen-

1-one

BH₃·THF THF -78 88 95 (R)

Experimental Protocols
Protocol 1: Preparation of (S)-2-Methyl-CBS-
oxazaborolidine Catalyst
This protocol describes the synthesis of the stable, solid B-methylated oxazaborolidine catalyst.

[5]
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Materials:

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

Methylboronic acid

Toluene, anhydrous

Dean-Stark apparatus

Standard glassware for inert atmosphere reactions

Procedure:

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-

Stark trap, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and anhydrous toluene.

Add methylboronic acid (1.1 eq) to the solution.

Heat the mixture to reflux under a nitrogen atmosphere.

Continuously remove the water generated during the reaction using the Dean-Stark trap.

After the theoretical amount of water has been collected (monitor by the Dean-Stark trap),

cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-

oxazaborolidine. The catalyst can be stored under an inert atmosphere.

Protocol 2: General Procedure for the Enantioselective
Reduction of a Prochiral Ketone (e.g., Acetophenone)
This protocol provides a general method for the asymmetric reduction of a prochiral ketone

using the CBS catalyst.[5] All reactions should be carried out under an inert atmosphere (e.g.,

argon or nitrogen) using anhydrous solvents.[1]

Materials:
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(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-tetrahydrofuran complex (1 M in THF)

Prochiral ketone (e.g., Acetophenone)

Tetrahydrofuran (THF), anhydrous

Methanol

1 M Hydrochloric acid (HCl)

Diethyl ether or other suitable extraction solvent

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

To a flame-dried, argon-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution

(typically 5-10 mol%).

Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).[1]

Slowly add the borane-THF complex (typically 0.6-1.2 eq) to the catalyst solution and stir for

10-15 minutes.

Slowly add a solution of the prochiral ketone (1.0 eq) in anhydrous THF to the catalyst-

borane mixture.

Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer

chromatography (TLC).

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of

methanol.
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Add 1 M HCl and stir the mixture for 30 minutes to hydrolyze the borate esters.

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by silica gel column chromatography to afford the chiral

secondary alcohol.

Visualizations
CBS Reduction Mechanism
The mechanism of the CBS reduction involves the formation of a catalyst-borane complex,

which then coordinates to the ketone. This ternary complex facilitates a highly stereoselective

intramolecular hydride transfer.
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Caption: The catalytic cycle of the CBS reduction.
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General Experimental Workflow
The following diagram outlines the typical workflow for performing a CBS reduction in the

laboratory.
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Caption: A typical experimental workflow for the CBS reduction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b152846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b152846?utm_src=pdf-custom-synthesis
http://orgsyn.org/demo.aspx?prep=V79P0072
https://www.organic-chemistry.org/namedreactions/corey-bakshi-shibata-reduction.shtm
https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.benchchem.com/pdf/The_Pivotal_Role_of_Oxazaborolidine_Catalysts_in_Modern_Organic_Synthesis_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b152846#enantioselective-reduction-of-prochiral-ketones-with-cbs-catalyst
https://www.benchchem.com/product/b152846#enantioselective-reduction-of-prochiral-ketones-with-cbs-catalyst
https://www.benchchem.com/product/b152846#enantioselective-reduction-of-prochiral-ketones-with-cbs-catalyst
https://www.benchchem.com/product/b152846#enantioselective-reduction-of-prochiral-ketones-with-cbs-catalyst
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

